molecular formula C20H29N3O2S B2681435 1-(1-(2-(4-(Isopropylthio)phenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide CAS No. 2034265-50-2

1-(1-(2-(4-(Isopropylthio)phenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide

Cat. No.: B2681435
CAS No.: 2034265-50-2
M. Wt: 375.53
InChI Key: NVOIOACLSNSWJJ-UHFFFAOYSA-N
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Description

1-(1-(2-(4-(Isopropylthio)phenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide, commonly known as IPA-3, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. It was first synthesized by a group of researchers at the University of California, San Francisco in 2009. Since then, it has gained significant attention from the scientific community due to its unique mechanism of action and promising results in preclinical studies.

Scientific Research Applications

Anti-angiogenic and DNA Cleavage Activities

Research into novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives has demonstrated significant anti-angiogenic and DNA cleavage activities. These compounds, synthesized and characterized by various analytical techniques, were evaluated in vivo using the chick chorioallantoic membrane (CAM) model. Their ability to inhibit angiogenesis and exhibit DNA cleavage properties suggests potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Vinaya Kambappa et al., 2017).

HIV-1 Activity Inhibition

Another area of application is the discovery of piperidine-4-carboxamide derivatives as CCR5 antagonists with potent Anti-HIV-1 activity. Introducing specific functional groups to the phenyl ring of the 4-benzylpiperidine moiety led to compounds with high metabolic stability and strong inhibition of HIV-1 envelope-mediated membrane fusion. One such compound, TAK-220, demonstrated high CCR5 binding affinity and potent inhibition of membrane fusion, indicating its potential as a clinical candidate for HIV-1 treatment (Shinichi Imamura et al., 2006).

Antidepressant and Nootropic Agents

The synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone has been explored for potential antidepressant and nootropic activities. This research involves novel methods of synthesis leading to compounds that exhibited significant antidepressant and nootropic effects in various tests. The structural framework of these compounds, including the piperidine-4-carboxamide motif, plays a crucial role in their CNS activity, highlighting the potential for developing new CNS active agents (Asha B. Thomas et al., 2016).

Properties

IUPAC Name

1-[1-[2-(4-propan-2-ylsulfanylphenyl)acetyl]azetidin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2S/c1-14(2)26-18-5-3-15(4-6-18)11-19(24)23-12-17(13-23)22-9-7-16(8-10-22)20(21)25/h3-6,14,16-17H,7-13H2,1-2H3,(H2,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOIOACLSNSWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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